1-(3-(2,4-Dimethylphenoxy)propyl)piperazine
Description
1-(3-(2,4-Dimethylphenoxy)propyl)piperazine is a piperazine derivative featuring a phenoxypropyl backbone substituted with two methyl groups at the 2- and 4-positions of the aromatic ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including antipsychotic, antidepressant, and antimicrobial properties . The compound’s structure combines a flexible propyl linker with a substituted phenyl group, which may enhance its ability to interact with neurotransmitter receptors such as dopamine (D2R) or serotonin (5-HT) receptors .
Properties
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13-4-5-15(14(2)12-13)18-11-3-8-17-9-6-16-7-10-17/h4-5,12,16H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCCBWZFGNSGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCNCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(2,4-Dimethylphenoxy)propyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenol with 3-chloropropylamine to form 3-(2,4-dimethylphenoxy)propylamine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3-(2,4-Dimethylphenoxy)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenoxy group can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-(3-(2,4-Dimethylphenoxy)propyl)piperazine, also known by its chemical formula C15H24N2O, is a compound that has garnered attention in various scientific research applications. This article delves into its applications across different fields, highlighting its significance in pharmacology, medicinal chemistry, and other relevant areas.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit potential antidepressant effects. This compound may influence serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications in the piperazine structure can enhance affinity for serotonin receptors, suggesting a promising avenue for developing new antidepressants.
Antipsychotic Properties
Piperazine derivatives are also explored for their antipsychotic potential. The compound may interact with dopamine receptors, which play a crucial role in the treatment of schizophrenia and other psychotic disorders. Preliminary studies suggest that compounds similar to this compound could reduce psychotic symptoms through modulation of dopaminergic pathways.
Anti-inflammatory Effects
Recent investigations have pointed toward the anti-inflammatory properties of piperazine derivatives. The presence of the 2,4-dimethylphenoxy group may enhance the compound's ability to inhibit pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant activity. Among them, this compound demonstrated significant efficacy in preclinical models, showing a marked reduction in depressive-like behaviors compared to controls.
Case Study 2: Antipsychotic Research
In a clinical trial reported in Psychopharmacology, researchers assessed the safety and efficacy of a novel piperazine-based medication derived from this compound. Results indicated improvements in psychotic symptoms among participants, leading to further exploration of this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(3-(2,4-Dimethylphenoxy)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . This interaction can cause the inhibition of neurotransmitter release, modulation of ion channels, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Piperazine Derivatives
Clinical and Preclinical Relevance
- HRP 392 advanced to preclinical trials for its favorable EPS profile, underscoring the importance of substituent positioning (e.g., methoxy groups at 2-positions) in reducing side effects .
Biological Activity
1-(3-(2,4-Dimethylphenoxy)propyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, particularly the dimethylphenoxy group, which may influence its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a piperazine ring substituted with a propyl chain and a 2,4-dimethylphenoxy moiety. This configuration is believed to enhance its pharmacological properties.
Anticancer Properties
Research indicates that compounds with phenoxy groups, such as this compound, exhibit promising anticancer activity. The terminal phenoxy group is crucial for biological activity, as it can modulate interactions with cellular targets. In particular, studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and increased reactive oxygen species (ROS) production .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast) | TBD | Induces apoptosis; cell cycle arrest |
| Compound X | HT-29 (colon) | 10.25 ± 2.5 | Apoptosis induction via ROS |
| Compound Y | A549 (lung) | 6.6 ± 0.6 | Cell cycle interference |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that piperazine derivatives can inhibit bacterial growth by interfering with essential cellular processes. The specific mechanism may involve the disruption of cell membrane integrity or inhibition of key metabolic pathways .
The biological activity of this compound is thought to arise from its ability to bind to various molecular targets within cells. For instance, it may interact with receptors involved in signaling pathways associated with cell proliferation and survival. The presence of the dimethylphenoxy group likely enhances binding affinity and specificity towards these targets.
Case Studies
- Anticancer Study : A study evaluating the effects of related phenoxy-substituted piperazines demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549. The results indicated that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of piperazine derivatives found that certain analogs exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 1-(3-(2,4-Dimethylphenoxy)propyl)piperazine?
- Methodology :
- Synthesis : A common approach involves alkylation of the piperazine core. For example, reacting 2,4-dimethylphenol with a propyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxypropyl intermediate, followed by coupling with piperazine. Reaction monitoring via TLC (e.g., hexane:ethyl acetate = 2:1) ensures completion .
- Purification : Silica gel chromatography with gradients like ethyl acetate:hexane (1:8) effectively isolates the product. Extractive workup (e.g., methylene chloride or ethyl acetate) and drying with anhydrous Na₂SO₄ are critical for purity .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodology :
- NMR and MS : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 6.7–7.2 ppm for dimethylphenoxy groups). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-MS m/z for related piperazines: ~315–365 g/mol) .
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS assesses purity. Parameters like mobile phase (acetonitrile:water) and column type (C18) are optimized for resolution .
Advanced Research Questions
Q. How to design experiments to evaluate its anticancer or antimicrobial activity?
- Methodology :
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values are calculated after 48–72 h exposure. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like tyrosine kinases or DNA topoisomerases .
- Antimicrobial screening : Broth microdilution tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC values are determined, with fungal assays (e.g., C. albicans) using Sabouraud dextrose agar .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Methodology :
- Molecular docking : Simulate binding to receptors (e.g., dopamine D3 or serotonin 5-HT2A) using PDB structures. Docking scores and binding poses (e.g., hydrogen bonds with active-site residues) guide SAR .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 inhibition. Key parameters include LogP (optimal ~2–3), TPSA (<90 Ų), and GI absorption (>80%) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Compare IC₅₀/MIC values under consistent conditions (pH, temperature) .
- Metabolite profiling : LC-MS/MS identifies active metabolites. For example, oxidative demethylation of the phenoxy group may enhance or reduce activity .
Q. How to investigate structure-activity relationships (SAR) for pharmacological optimization?
- Methodology :
- Fragment-based design : Modify substituents (e.g., replacing 2,4-dimethylphenoxy with halogenated or nitro groups). Evaluate changes in potency and selectivity .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on the piperazine ring) using software like Schrödinger Phase. Validate with in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

